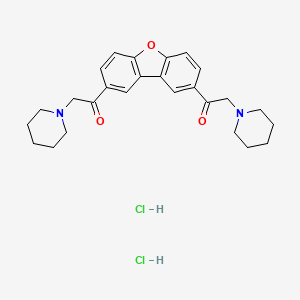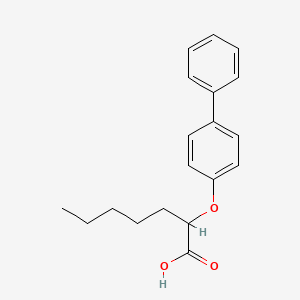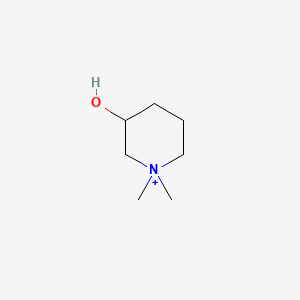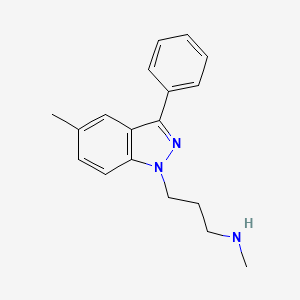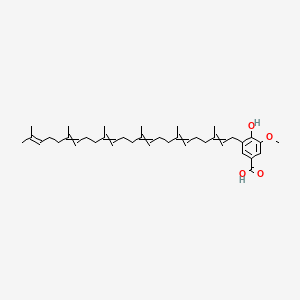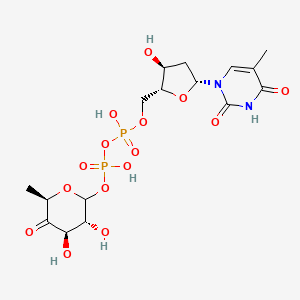
dTDP-4-dehydro-6-deoxy-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DTDP-4-dehydro-6-deoxy-D-galactose is a TDP sugar having 4-dehydro-6-deoxy-D-galactose as the sugar fragment. It derives from a dTDP-D-galactose. It is a conjugate acid of a dTDP-4-dehydro-6-deoxy-D-galactose(2-).
4, 6-Dideoxy-4-oxo-dTDP-D-glucose, also known as dTDP-4-oxo-6-deoxy-D-glucose or dTDP-KDG, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4, 6-dideoxy-4-oxo-dTDP-D-glucose is primarily located in the cytoplasm. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose can be biosynthesized from dTDP-D-galactose.
科学的研究の応用
Biosynthesis and Enzymatic Function
Biosynthetic Pathways
dTDP-4-dehydro-6-deoxy-D-galactose plays a significant role in the biosynthesis of various unusual deoxyamino sugars found in the O-antigens of certain bacteria and in the S-layers of Gram-positive bacteria. Its synthesis involves a series of enzymatic reactions, including the action of transferases, dehydratases, isomerases, aminotransferases, and transacetylases (Pföstl et al., 2008).
Enzyme Studies and Mechanisms
The enzyme dTDP-glucose 4,6-dehydratase, crucial for converting dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, has been studied to understand its catalytic mechanism. Insights into this enzymatic process contribute to a deeper understanding of dehydratase functions in various biosynthetic pathways (Allard et al., 2002).
Biotechnological Applications
Production of Unusual Sugars
dTDP-4-dehydro-6-deoxy-D-galactose is instrumental in the production of key sugar intermediates for the economical synthesis of diverse classes of unusual sugars, which are components in various antibiotics. This has implications in biotechnological and pharmaceutical fields (Kharel et al., 2004).
Metabolic Engineering for Novel Compounds
Utilizing metabolic engineering techniques in Escherichia coli, researchers have explored the synthesis of novel flavonoid glycosides using intermediates like dTDP-4-dehydro-6-deoxy-D-galactose. This approach opens avenues for creating new compounds with potential biological activities (Yoon et al., 2012).
Structural and Chemical Analysis
Structural Characterization
The structural analysis of enzymes like QdtB, involved in the biosynthesis pathway of dTDP-4-dehydro-6-deoxy-D-galactose, provides crucial insights into the substrate specificity and active site configuration. Such analyses are fundamental in understanding the biochemical properties of these enzymes (Thoden et al., 2009).
Quantum Mechanics/Molecular Mechanics Simulations
The detailed mechanism of dTDP-glucose 4,6-dehydratase, crucial in the biotransformation process involving dTDP-4-dehydro-6-deoxy-D-galactose, has been investigated through advanced simulation techniques. This provides a theoretical basis for understanding the enzyme's function at a molecular level (Ma, Dong, & Liu, 2014).
特性
CAS番号 |
7132-58-3 |
|---|---|
製品名 |
dTDP-4-dehydro-6-deoxy-D-galactose |
分子式 |
C16H24N2O15P2 |
分子量 |
546.31 g/mol |
IUPAC名 |
[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15?/m1/s1 |
InChIキー |
PSXWNITXWWECNY-SRPWTXKTSA-N |
異性体SMILES |
C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
正規SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
物理的記述 |
Solid |
同義語 |
dTDP-6-deoxy-D-xylo-4-hexulose dTDP-DXH thymidine diphosphate-6-deoxy-D-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



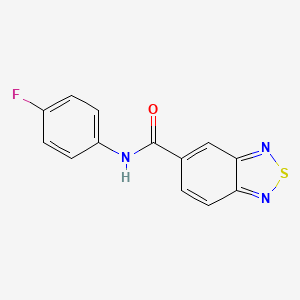
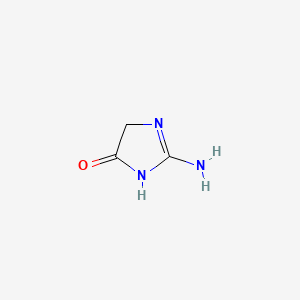
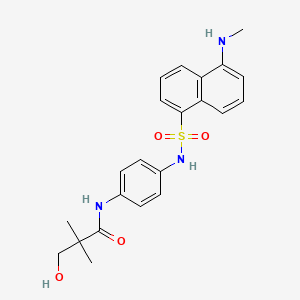
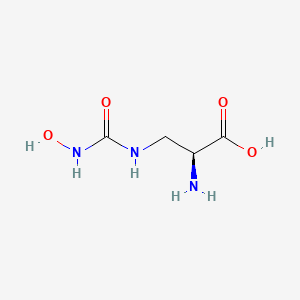
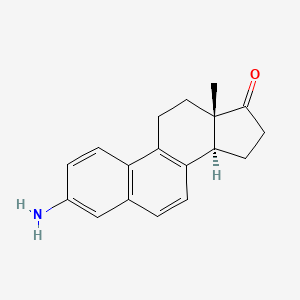

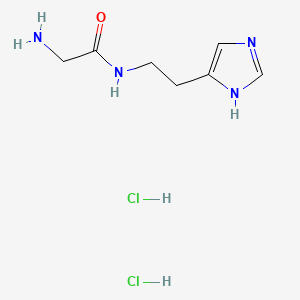
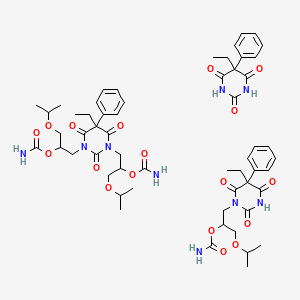
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
